6-Chloro-2-propyl-1H-benzo[d]imidazole
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Overview
Description
6-Chloro-2-propyl-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C10H11ClN2. It is a derivative of benzimidazole, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
It is known that benzo[d]imidazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
Benzo[d]imidazole derivatives have been reported to interact with their targets through various mechanisms, such as blocking signal reception at the level of certain receptors .
Biochemical Pathways
Benzo[d]imidazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is reported that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Benzo[d]imidazole derivatives have been reported to have various biological activities, depending on their specific targets .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high gastrointestinal absorption and is a potential inhibitor of CYP1A2 . This suggests that it may interact with enzymes and proteins in the body, potentially influencing biochemical reactions.
Cellular Effects
Given its potential as a CYP1A2 inhibitor , it may influence cell function by interacting with this enzyme, which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Molecular Mechanism
Its potential as a CYP1A2 inhibitor suggests that it may bind to this enzyme, potentially inhibiting its activity . This could lead to changes in gene expression and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-propyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole ring.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
6-Chloro-2-propyl-1H-benzo[d]imidazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-propyl-1H-benzo[d]imidazole
- 2-Phenyl substituted benzimidazole derivatives
- 1H-benzo[d]imidazole derivatives with halogen substitutions
Uniqueness
6-Chloro-2-propyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-propyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZPYFXIHFYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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